6-phenylmethoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-amine
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Overview
Description
6-phenylmethoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-amine is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
The synthesis of 6-phenylmethoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the indazole core, followed by the introduction of the phenylmethoxy group and the amine functionality. Common synthetic routes include:
Cyclization Reactions: Formation of the indazole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the phenylmethoxy group via nucleophilic substitution.
Amine Functionalization: Conversion of intermediate compounds to the final amine product through reductive amination or other amine introduction methods.
Chemical Reactions Analysis
6-phenylmethoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry and drug development. Its indazole core is known for its potential therapeutic effects, including:
Anti-inflammatory Agents: Indazole derivatives have shown promising results in reducing inflammation in various models.
Antimicrobial Agents: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Anticancer Agents: Research indicates potential anticancer activity, with studies focusing on its ability to inhibit cancer cell growth.
Mechanism of Action
The mechanism of action of 6-phenylmethoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-amine involves interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammatory processes, microbial growth, or cancer cell proliferation. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar compounds to 6-phenylmethoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-amine include other indazole derivatives such as:
3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole: Known for its anti-inflammatory activity.
2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Exhibits good antinociceptive activity.
6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2′,3′1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine: A novel inhibitor of cyclo-oxygenase-2 (COX-2) with anti-inflammatory potential.
Properties
Molecular Formula |
C14H21N3O |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
6-phenylmethoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-amine |
InChI |
InChI=1S/C14H21N3O/c15-14-12-7-6-11(8-13(12)16-17-14)18-9-10-4-2-1-3-5-10/h1-5,11-14,16-17H,6-9,15H2 |
InChI Key |
DXDLOWQBELVAQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1OCC3=CC=CC=C3)NNC2N |
Origin of Product |
United States |
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